molecular formula C13H14N2O2S2 B5520991 N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide

N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide

Cat. No. B5520991
M. Wt: 294.4 g/mol
InChI Key: DCXJOKQPDHTDON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multicomponent reactions, highlighting a common approach in constructing complex thiophene frameworks. For instance, a method for synthesizing functionalized thieno[2,3-b]pyridines via multicomponent condensation reactions demonstrates the synthetic versatility and potential for producing compounds with similar backbones to N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019). Additionally, Gewald reactions are often utilized in synthesizing thiophene derivatives, providing a cornerstone methodology for constructing the thiophene ring essential to our compound of interest (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their chemical reactivity and physical properties. X-ray crystallography studies reveal the importance of intramolecular interactions, such as hydrogen bonding, in stabilizing the molecular geometry of these compounds. For example, an investigation into the crystal and molecular structure of a closely related thiophene derivative emphasizes the role of intra-molecular N-H…O=C and C-H…O interactions in the stability of the crystal packing (Dey, Prakash, Vasu, Saravanan, & Chopra, 2012).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, contributing to their broad applicability in organic synthesis. For instance, the Gewald reaction is a pivotal method for synthesizing 2-aminothiophenes, a core structure in many thiophene-based compounds. This reaction involves the condensation of ketones or aldehydes with α-cyanoester in the presence of sulfur and a base, showcasing the reactive versatility of thiophene derivatives (Bhattacharjee, Saravanan, & Mohan, 2011).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The presence of functional groups and the overall molecular geometry affect these properties, which are essential for determining the compound's suitability in specific applications. The crystal structure analysis provides insights into these aspects, highlighting the importance of molecular interactions in defining the physical characteristics of these compounds (Dey, Prakash, Vasu, Saravanan, & Chopra, 2012).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity towards nucleophiles, electrophiles, and their behavior in cycloaddition reactions, are fundamental aspects of their chemistry. These properties are dictated by the electronic nature of the thiophene ring and the substituents attached to it. Studies on the synthesis and reactivity of thiophene derivatives offer valuable insights into the chemical behavior of these compounds, facilitating their application in various synthetic strategies (Bhattacharjee, Saravanan, & Mohan, 2011).

Scientific Research Applications

Synthesis and Chemical Properties

Research has led to innovative synthesis methods and applications in chemical reactions. For instance, El-Meligie et al. (2020) explored new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. This work highlights the flexibility of thiophene derivatives in synthesizing complex heterocyclic compounds with potential pharmaceutical applications (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).

Biological Activities

Research into thiophene derivatives has also extended into biological activity studies. Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides with various substituents, evaluating them as radiosensitizers and bioreductively activated cytotoxins, revealing the potential of thiophene derivatives in cancer therapy and radioprotection (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).

Application in Material Science

Further extending the application of thiophene derivatives, Wang et al. (2016) explored the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene dicarboxylate ligands. These frameworks exhibited sensing properties and magnetic properties, underscoring the versatility of thiophene derivatives in developing new materials for sensors and magnetic applications (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016).

properties

IUPAC Name

4-ethyl-5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-3-8-7(2)19-13(10(8)11(14)16)15-12(17)9-5-4-6-18-9/h4-6H,3H2,1-2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXJOKQPDHTDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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